N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide
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Overview
Description
This compound is a complex organic molecule, likely containing a benzoxazepine ring structure based on the name. Benzoxazepines are a class of compounds that are part of a larger family of 1,4-benzodiazepines .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely contains a benzoxazepine core, which is a seven-membered ring containing four carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The benzoxazepine core could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Heterocyclic Hybrids and Structural Studies
A research study focused on synthesizing benzimidazole-tethered oxazepine heterocyclic hybrids, which are closely related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide. These compounds have been synthesized in good yields and studied for their molecular structure using the B3LYP/6–31 G(d, p) method. These studies are crucial for understanding the charge distributions and regions of electrophilic and nucleophilic reactivity, which are key for their potential applications in nonlinear optical (NLO) properties (Almansour et al., 2016).
Multicomponent Synthesis
Another significant study in the realm of oxazepine derivatives, including the related compound, is a novel one-pot multicomponent reaction. This reaction leads to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives. Such synthetic methodologies are pivotal for efficiently producing these compounds at ambient temperatures, which can have various scientific applications (Shaabani et al., 2010).
Photodynamic Therapy Applications
Research on benzoxazepine derivatives, similar to this compound, demonstrates their potential in photodynamic therapy. A study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups revealed good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photosensitizers used in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
In another domain, [1,4]oxazepine-based primary sulfonamides, similar in structure to the compound , have been synthesized and shown to exhibit strong inhibition of human carbonic anhydrases, which are significant for therapeutic applications. The primary sulfonamide functionality in these compounds enables the ring construction and acts as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).
Antitumor Activity
Furthermore, compounds closely related to this compound have been synthesized and evaluated for their antiproliferative and apoptotic activities against human tumor cell lines. This highlights the potential use of such compounds in cancer research and treatment (Abbassi et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-12-25-18-14-17(9-11-19(18)30-15-23(4,5)22(25)26)24-31(27,28)21-13-16(3)8-10-20(21)29-7-2/h6,8-11,13-14,24H,1,7,12,15H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYVKMHOKLJSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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